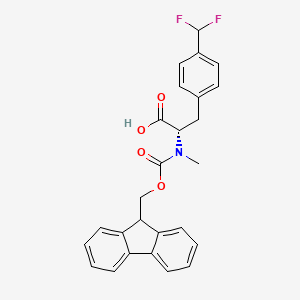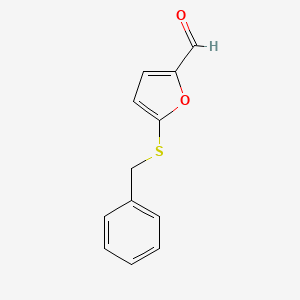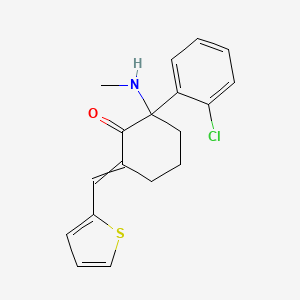
Sodium;4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chlorophenol, also known as sodium 4-chlorophenolate, is a chemical compound with the molecular formula C6H4ClONa. It is derived from 4-chlorophenol, a monochlorinated derivative of phenol. This compound is known for its antiseptic and antibacterial properties and has various applications in the medical and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenol is typically synthesized by the neutralization of 4-chlorophenol with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve 4-chlorophenol in water.
- Add sodium hydroxide solution to the mixture.
- The reaction produces sodium 4-chlorophenolate and water.
Industrial Production Methods: In industrial settings, the production of sodium 4-chlorophenol involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve:
- Continuous mixing of 4-chlorophenol and sodium hydroxide in a reactor.
- Maintaining the reaction temperature and pH to optimize the conversion rate.
- Purification steps to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol.
Reduction: It can be reduced to form 4-chlorocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-chlorocatechol.
Reduction: 4-chlorocyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: It is employed in studies related to enzyme inhibition and microbial activity.
Medicine: It has been used as an antiseptic and antibacterial agent in root canal therapy and topical ointments.
Industry: It is utilized in the production of pesticides, disinfectants, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of sodium 4-chlorophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in microbial cells, leading to their death. The compound targets the sodium channel protein type 4 subunit alpha, inhibiting its function and causing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-chlorophenol is unique compared to other chlorophenols due to its specific substitution pattern and properties. Similar compounds include:
2-Chlorophenol: Another monochlorinated phenol with different reactivity and applications.
3-Chlorophenol: Similar to 4-chlorophenol but with the chlorine atom in a different position, affecting its chemical behavior.
Pentachlorophenol: A highly chlorinated phenol with more potent antiseptic properties but higher toxicity.
Eigenschaften
Molekularformel |
C6H5ClNaO+ |
|---|---|
Molekulargewicht |
151.54 g/mol |
IUPAC-Name |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI-Schlüssel |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)





![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
